molecular formula C20H16ClNO5S B2974402 5-chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide CAS No. 861211-68-9

5-chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Cat. No.: B2974402
CAS No.: 861211-68-9
M. Wt: 417.86
InChI Key: XAQGWWVWNVSMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy substitution on the benzene ring and an N-linked 2-methoxydibenzofuran moiety. Its structural complexity, particularly the dibenzofuran group, distinguishes it from simpler sulfonamide derivatives.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S/c1-25-17-8-7-12(21)9-20(17)28(23,24)22-15-11-18-14(10-19(15)26-2)13-5-3-4-6-16(13)27-18/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQGWWVWNVSMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Methylation of 5-Chlorosalicylic Acid : This step forms methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis : The methyl ester is treated with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide.
  • Chlorosulfonation : The resultant amide undergoes chlorosulfonation to yield the final sulfonamide derivative .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example, a study on related benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMIC (µg/mL)
Benzoxazole Derivative ABacillus subtilis50
Benzoxazole Derivative BCandida albicans25
5-Chloro-2-methoxy compoundEscherichia coliNot Active

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. Studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several sulfonamide derivatives, including those structurally related to this compound. The results indicated that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound XMCF-712
Compound YA5498
5-Chloro-Methoxy DerivativePC3>50

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups significantly enhances the biological activity of these compounds. For instance, methoxy groups in specific positions on the aromatic rings have been associated with increased potency against both bacterial and cancer cell lines .

Comparison with Similar Compounds

Table 1: Substituent Effects on Inhibitory Activity (HIV Integrase)
Compound Substituent (Benzenesulfonamide) Substituent (Heterocycle) Inhibition Rate (%) Reference
IIIi Nitro (para) Styrylquinoline 96.7
IIIg Methoxy (para) Styrylquinoline 72.9
Target Compound* Methoxy (ortho) 2-Methoxydibenzofuran N/A
5-Chloro-N-(quinolin-3-yl) Methoxy (ortho) Quinoline Moderate activity

Key Findings :

  • Electron-withdrawing groups (e.g., nitro) at the para-position of benzenesulfonamide enhance HIV integrase inhibition by increasing sulfonamide acidity, facilitating metal ion chelation .
  • Methoxy groups (electron-donating) reduce inhibitory activity, as seen in IIIg (72.9%) vs. IIIi (96.7%) . The target compound’s ortho-methoxy substitution may further diminish activity due to steric hindrance.

Pharmacological Targets and Receptor Affinity

Table 2: Receptor Binding Profiles of Sulfonamide Derivatives
Compound Target Receptor Gold Score (GS) Hydrogen Bonding Score Reference
INT131 (Control) PPARγ 90.65 N/A
Compound 6 PPARγ 78.09 6.11
Compound 7 PPARγ 87.26 7.42
Target Compound* α2A/5-HT7 (Putative) N/A N/A

Key Findings :

  • PPARγ ligands like compounds 6 and 7 exhibit moderate GS values (78.09–87.26), with hydrogen bonding critical for affinity .
  • The target compound’s dibenzofuran moiety may enhance α2A/5-HT7 receptor binding, as seen in analogs with dihydrobenzofuran groups (e.g., compound 9: 84% yield, dual receptor activity) .

Key Findings :

  • High yields (84%) are achievable when coupling 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-based amines under basic conditions (K2CO3) .
  • Lower yields (17%) occur with bulkier heterocycles (e.g., quinoline), likely due to steric hindrance .

Structural Analog Case Studies

A. 5-Chloro-N-(quinolin-3-yl)benzenesulfonamide (Compound 14)
  • Structure: Quinoline replaces dibenzofuran.
  • Activity : Moderate receptor affinity (ESI-MS m/z 349 [M+H]+) but lower synthetic yield (17%) .
  • Comparison: The target compound’s dibenzofuran may improve solubility and receptor selectivity over quinoline.
B. N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6)
  • Structure: Pyridinyl-quinoline hybrid.
  • Activity : Gold Score 78.09 for PPARγ, suggesting weaker binding than dibenzofuran analogs .
C. 5-Chloro-2-methoxy-N-{1-[2-(dihydrobenzofuran)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 9)
  • Structure : Dihydrobenzofuran-piperidine scaffold.
  • Activity : Dual α2A/5-HT7 receptor modulation, highlighting the role of fused heterocycles in multitarget pharmacology .

Q & A

Q. What are the validated synthetic routes for 5-chloro-2-methoxy-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, typically using a sulfonyl chloride precursor (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) and a dibenzofuran-3-amine derivative. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine is common, with excess K₂CO₃ (1–1.5 eq) to neutralize HCl byproducts .
  • Solvent and temperature : Reactions are performed in anhydrous THF or DCM at 0–25°C to minimize side reactions .
  • Workup : Crude products are purified via column chromatography (silica gel) or recrystallization, yielding solids with >70% purity (UPLC/MS) .

Example optimization : Pre-grinding K₂CO₃ enhances reactivity, as seen in analogs with 84% yield under similar conditions .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

A multi-technique approach is essential:

  • 1H/13C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in dibenzofuran at δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₇ClN₂O₅S: 449.0632) .
  • Melting point analysis : Sharp melting ranges (e.g., 147–150°C) indicate purity .

Note : Discrepancies in spectral data may arise from rotational isomers (e.g., hindered sulfonamide bond rotation), requiring 2D NMR (COSY, NOESY) for resolution .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., α-amylase/α-glucosidase inhibition for anti-diabetic potential) .
  • Receptor binding : Radioligand displacement assays (e.g., α2A-adrenergic or 5-HT7 receptors) with IC₅₀ determination .
  • Cytotoxicity : MTT assays in relevant cell lines (e.g., THP-1 macrophages for anti-inflammatory activity) .

Example data : Analog 15a showed 44% α-amylase inhibition at 100 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of selective receptor modulators?

SAR studies focus on:

  • Substituent effects : Methoxy groups enhance lipophilicity and receptor binding (e.g., α2A/5-HT7 dual activity in methoxy-substituted analogs) .
  • Scaffold rigidity : Dibenzofuran vs. piperidine substitutions alter conformational flexibility, impacting selectivity (e.g., compound 17 vs. 18 in ) .
  • Electrostatic interactions : Sulfonamide’s hydrogen-bonding capacity is critical for target engagement (validated via X-ray crystallography in related structures) .

Key finding : Bulkier substituents (e.g., naphthalene in compound 11) reduce receptor affinity but improve metabolic stability .

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

  • Yield discrepancies : Compare reaction scales and purity methods. For example, compound 9 (84% yield) used optimized K₂CO₃ activation, while lower yields (e.g., 17% in compound 14) may stem from steric hindrance or unstable intermediates .
  • Bioactivity variability : Validate assay conditions (e.g., buffer pH, cell passage number). Conflicting IC₅₀ values may reflect differential expression of receptor isoforms across cell models .

Q. What computational strategies support the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding modes to α2A/5-HT7 receptors using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate logP, polar surface area, and topological descriptors with bioavailability .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) with StarDrop or ADMET Predictor™ .

Case study : Aryl sulfonamide derivatives with logP < 3.5 showed superior blood-brain barrier penetration in murine models .

Q. How is multi-target activity validated in complex biological systems?

  • Gene knockout models : CRISPR/Cas9-edited cells (e.g., 5-HT7 receptor KO) confirm target specificity .
  • Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics identify off-target effects (e.g., cPLA2 or iNOS modulation in THP-1 cells) .
  • In vivo efficacy : Zebrafish or rodent models assess therapeutic index (e.g., anti-inflammatory vs. CNS side effects) .

Q. What analytical techniques resolve challenges in crystallographic characterization?

  • Single-crystal X-ray diffraction : Use WinGX or OLEX2 for structure refinement. For example, resolved torsional angles in the sulfonamide moiety .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder (common in flexible dibenzofuran rings) .

Q. How are metabolic liabilities addressed during lead optimization?

  • Liver microsome assays : Human/rat microsomes identify primary sites of oxidation (e.g., methoxy demethylation) .
  • Stabilization strategies : Fluorine substitution at metabolically labile positions (e.g., 2-fluoro analogs in ) reduces clearance .

Q. What protocols ensure reproducibility in cellular assays with this compound?

  • Dosing consistency : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Positive controls : Include reference inhibitors (e.g., U-73122 for PLC, benzenesulfonamide for cPLA2) .
  • Data normalization : Express results as % inhibition relative to vehicle-treated controls, with triplicate technical replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.